1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthracene derivatives class. This compound is characterized by its unique structure, which includes an anthracene backbone and two diethylaminoethoxy substituents at the 1,4-positions. It is primarily studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent, due to its structural similarities to other known anthracene-based drugs.
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is classified under the following categories:
The synthesis of 1,4-bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with diethylaminoethanol. The reaction conditions include:
The process may also involve intermediate steps where the anthracene derivative undergoes functionalization before the final product is obtained .
The molecular structure of 1,4-bis(2-(diethylamino)ethoxy)anthracene-9,10-dione can be represented as follows:
The presence of the diethylamino groups enhances solubility and may influence the compound's biological activity .
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for 1,4-bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is closely related to its structural analogs in cancer therapy. It is believed that the compound interacts with cellular targets involved in tumor growth inhibition. Specifically:
These actions suggest a potential therapeutic role in treating malignancies while minimizing cytotoxicity compared to traditional chemotherapeutics.
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several potential applications in scientific research:
The development of amino-functionalized anthraquinones represents a cornerstone in medicinal chemistry's quest for effective antineoplastic agents. Early derivatives like 1,4-bis(2-phenylethylamino)anthracene-9,10-dione (CAS: 15830-97-4) demonstrated the critical role of aminoalkyl side chains in enhancing DNA intercalation capabilities [7]. These compounds evolved from naturally occurring anthraquinone dyes, whose biological activity was first observed serendipitously. The structural modifications focused on optimizing side chain length and terminal functional groups to improve DNA binding affinity while maintaining manageable lipophilicity. By the 1980s, research established that anthraquinones with protonatable nitrogen atoms exhibited superior cellular uptake and stronger topoisomerase inhibition compared to non-amino-substituted analogs, setting the stage for targeted anticancer development [5] [7].
Mitoxantrone (CAS: 65271-80-9) marked a breakthrough with its hydroxyethylpiperazine side chains demonstrating potent intercalation properties, but limitations in toxicity profiles spurred further optimization [5]. This led to the design of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione (CAS: 88476-76-0), which replaced mitoxantrone’s hydroxyl groups with ethoxy linkers and incorporated terminal diethylamino moieties. The molecular structure (C₂₆H₃₄N₂O₄, MW: 438.56) features two identical side chains with O-ethyl spacers connecting the anthraquinone core to tertiary amines – a design that enhances DNA minor groove binding through optimized charge distribution and molecular flexibility [1] [3]. This evolution maintained the planar chromophore essential for intercalation while introducing pH-dependent solubility through the diethylamino groups, addressing key pharmacokinetic limitations of earlier analogs [1].
Anthracene-9,10-dione derivatives exert antineoplastic effects primarily through potent inhibition of DNA topoisomerase II (Topo II), an essential enzyme for DNA replication and repair. The planar anthraquinone core intercalates between DNA base pairs, inducing structural distortions that stabilize the Topo II-DNA cleavage complex [1] [7]. This prevents DNA relegation and generates irreversible double-strand breaks, triggering apoptosis. The 1,4-bis(aminoalkoxy) substitution pattern is particularly effective as it positions protonatable nitrogen atoms at optimal distances (≈10–12 Å apart) to form ionic bonds with phosphate groups flanking the DNA minor groove. This dual-interaction mechanism – intercalation plus ionic stabilization – significantly enhances binding energy compared to mono-substituted analogs. Molecular dynamics simulations confirm that derivatives like our subject compound maintain sustained contact with Topo II's ATP-binding domain, further disrupting enzyme function through allosteric effects [5] [7].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8